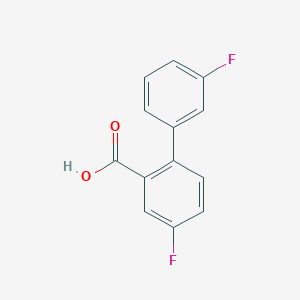

2-(3-Fluorophenyl)-5-fluorobenzoic acid

Description

Chemical Name: 2-(3-Fluorophenyl)-5-fluorobenzoic acid Synonyms: 3′,3-Difluorobiphenyl-5-carboxylic acid, 3-(3-Fluorophenyl)-5-fluorobenzoic acid . CAS Number: 1214352-53-0 . Molecular Formula: C₁₃H₈F₂O₂. Molecular Weight: 242.20 g/mol.

This compound is a difluorinated biphenyl carboxylic acid derivative. The fluorine atoms at the 3-position of the phenyl ring and the 5-position of the benzoic acid ring introduce significant electronic effects due to fluorine’s high electronegativity.

Properties

IUPAC Name |

5-fluoro-2-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZHPQYMSZPIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673349 | |

| Record name | 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183184-33-9 | |

| Record name | 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as thionyl chloride or oxalyl chloride are used for converting the carboxylic acid group to acid chlorides.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for these reactions.

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, acid chlorides, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Properties

- Molecular Formula : C13H8F2O2

- Molecular Weight : 236.20 g/mol

- Appearance : White to off-white crystalline solid

Organic Synthesis

2-(3-Fluorophenyl)-5-fluorobenzoic acid serves as a versatile building block in organic synthesis. Its fluorinated structure makes it valuable for creating more complex molecules, particularly in pharmaceutical chemistry where fluorine atoms can enhance drug properties such as bioavailability and metabolic stability.

Biological Research

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its fluorine substituents can improve binding affinity to specific enzymes or receptors, making it useful for studying the mechanisms of action of various biological processes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of fluorine can influence the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced side effects. It has been investigated for use in developing anti-inflammatory agents and other therapeutic compounds.

Specialty Chemicals

The compound is employed in the production of specialty chemicals that possess unique physical and chemical properties due to the presence of fluorine. These chemicals are often used in high-performance materials, coatings, and polymers.

Agrochemicals

This compound can also be utilized in the formulation of agrochemicals, including herbicides and fungicides. The fluorinated structure may enhance the effectiveness of these compounds by improving their stability and activity against pests .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis route for this compound highlighted the advantages of using continuous flow reactors over traditional batch processes. This method increased yield and purity while reducing reaction times significantly, demonstrating its industrial viability.

Research assessing the biological activity of this compound revealed its potential as an inhibitor of specific enzymes involved in inflammatory pathways. This study provided insights into its mechanism of action and highlighted its promise as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3-(2-Fluorophenyl)-5-fluorobenzoic acid (YA-8996)

- CAS : 1214386-75-0 .

- Structure : Fluorine at the 2-position of the phenyl ring vs. 3-position in the target compound.

- This positional change could affect binding affinity in receptor-ligand interactions .

3-(4-Fluorophenyl)-5-fluorobenzoic acid (YA-9058)

Functional Group Modifications

5-(3-Cyanophenyl)-2-fluorobenzoic acid

- CAS : 1183926-58-0 .

- Structure: Incorporates a cyano (-CN) group at the 3-position of the phenyl ring.

- Impact: The electron-withdrawing cyano group further increases the carboxylic acid’s acidity (lower pKa) and enhances reactivity in nucleophilic substitution or coupling reactions. This modification may improve binding to electron-deficient targets in medicinal chemistry .

2-((tert-Butoxycarbonyl)Methyl)-5-fluorobenzoic acid

- CAS : 606080-59-5 .

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino methyl group.

- Impact : The Boc group introduces steric bulk, reducing reactivity at the carboxylic acid site. This derivative is likely used as a synthetic intermediate in peptide or polymer chemistry, where protection of functional groups is critical .

Heterocyclic and Boronic Acid Derivatives

2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid (BI-5031)

- Structure : Benzimidazole ring fused to the benzoic acid core.

- However, the rigid structure may reduce solubility compared to biphenyl analogs .

(2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid

- CAS : 2096335-05-4 .

- Structure: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups with a boronic acid (-B(OH)₂) substituent.

- Impact : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, while nitro and trifluoromethyl groups enhance electrophilicity and lipophilicity. Such compounds are valuable in materials science and medicinal chemistry .

Comparative Data Table

Research Implications

- Positional Isomerism : Meta-substituted fluorophenyl derivatives (e.g., target compound) generally exhibit better solubility and metabolic stability than ortho- or para-substituted analogs, critical for pharmaceutical applications .

- Electron-Withdrawing Groups: Cyano or nitro substituents enhance acidity and reactivity, favoring use in agrochemicals or covalent inhibitors .

- Heterocyclic Derivatives : Benzimidazole-containing analogs show promise in targeting enzymes or receptors but require formulation optimization to address solubility challenges .

Biological Activity

2-(3-Fluorophenyl)-5-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, supported by empirical data, case studies, and research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 240.20 g/mol

This compound features two fluorine substituents on the phenyl rings, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 16 | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Cytotoxicity Studies

Cytotoxicity evaluations were performed using human cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results are summarized in the following table:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 75 |

| PC3 | 90 |

The compound demonstrated significant cytotoxic effects with IC values below 100 µM, indicating potential for further development as an anticancer agent .

The mechanism of action for this compound appears to involve disruption of cellular processes in target organisms. The fluorine substituents may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various derivatives of benzoic acid, including this compound, found that modifications to the aromatic system significantly impacted antimicrobial potency. Compounds with multiple fluorine substitutions showed enhanced activity against resistant strains .

- Anticancer Activity : In vitro experiments demonstrated that treatment with this compound led to reduced cell viability in MDA-MB-231 cells compared to untreated controls. Flow cytometry analysis indicated increased rates of apoptosis, suggesting a promising avenue for therapeutic development .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Fluorophenyl)-5-fluorobenzoic acid, and how do reaction conditions influence yield?

A common approach involves coupling fluorinated aryl precursors with benzoic acid derivatives. For example:

- Suzuki-Miyaura Coupling : A 3-fluorophenylboronic acid can react with a halogenated 5-fluorobenzoic acid precursor (e.g., bromo or iodo derivatives) under palladium catalysis .

- Carboxylation : Direct fluorination of pre-functionalized benzoic acid intermediates using fluorinating agents like Selectfluor® or DAST, followed by purification via recrystallization or HPLC .

Q. Key Variables :

- Temperature : Elevated temperatures (>80°C) improve coupling efficiency but may degrade sensitive fluorinated intermediates .

- Catalyst Loading : Pd(PPh₃)₄ at 2-5 mol% balances cost and yield .

- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate high-purity product (>97%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodology :

- HPLC-MS : Quantify purity using a reversed-phase C18 column with UV detection at 254 nm. Validate with spiked standards to detect fluorinated impurities .

- NMR Analysis : ¹⁹F NMR is critical to confirm fluorination positions. Compare chemical shifts with NIST reference data for fluorinated benzoic acids .

- Elemental Analysis : Verify C, H, F content within ±0.3% of theoretical values to rule out side products .

Q. Common Pitfalls :

- Degradation during storage (e.g., hydrolysis of fluorine groups) requires strict anhydrous conditions and storage at -20°C .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity challenges in synthesizing this compound?

Approach :

- DFT Calculations : Use Gaussian or ORCA software to model transition states during fluorination. For example, calculate activation barriers for fluorination at the 3- vs. 4-position on the phenyl ring .

- Docking Studies : Simulate interactions between fluorinated intermediates and catalysts (e.g., Pd complexes) to optimize ligand design for Suzuki-Miyaura coupling .

Case Study :

A 2023 study found that electron-withdrawing groups on the benzoic acid core increase fluorination selectivity at the 5-position by stabilizing negative charge buildup during SNAr reactions .

Q. How to resolve contradictions in spectroscopic data for fluorinated derivatives of benzoic acid?

Scenario : Discrepancies between ¹H NMR and LC-MS data may arise from:

Q. Validation Protocol :

Cross-check ¹H, ¹³C, and ¹⁹F NMR with literature (e.g., NIST Chemistry WebBook for fluorinated benzoic acids) .

Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion [M-H]⁻ at m/z 252.023 (calculated for C₁₃H₇F₂O₂) .

Q. What strategies mitigate fluorinated byproduct formation during large-scale synthesis?

Optimization Steps :

- Stepwise Fluorination : Introduce fluorine groups sequentially to avoid steric clashes. For example, fluorinate the benzoic acid core before coupling the 3-fluorophenyl moiety .

- In Situ Quenching : Add scavengers like silica gel or molecular sieves to trap reactive fluorine species (e.g., HF) during reactions .

Q. Scale-Up Considerations :

Q. How does the fluorination pattern influence the compound’s acidity and solubility in aqueous buffers?

Acidity Analysis :

- pKa Prediction : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group. Use potentiometric titration in water/DMSO (4:1) to measure experimentally .

- Solubility : this compound is sparingly soluble in water (<1 mg/mL). Use co-solvents like PEG-400 or β-cyclodextrin inclusion complexes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.